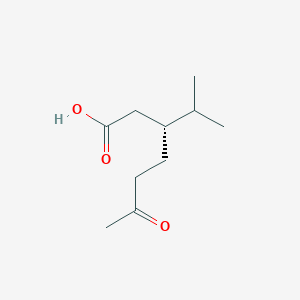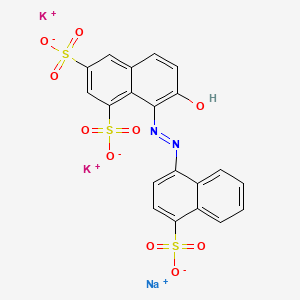
7-Hydroxy-8-((4-sulpho-1-naphthyl)azo)naphthalene-1,3-disulphonic acid, potassium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-8-((4-sulpho-1-naphthyl)azo)naphthalene-1,3-disulphonic acid, potassium sodium salt: is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and pigment in various industrial applications. The compound is characterized by its azo group (-N=N-) which links two aromatic rings, making it part of the azo dye family. Its molecular formula is C20H11N2O10S3KNa.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-((4-sulpho-1-naphthyl)azo)naphthalene-1,3-disulphonic acid, potassium sodium salt typically involves a diazotization reaction followed by azo coupling. The process begins with the sulfonation of naphthalene to introduce sulpho groups. This is followed by diazotization of the amine group on the naphthyl ring using sodium nitrite and hydrochloric acid under cold conditions. The diazonium salt thus formed is then coupled with another naphthalene derivative under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the temperature and pH levels, which are critical for the formation of the desired product. The final product is then purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The azo group can be reduced to form amines, which can further react to form various derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Introduction of halogens or other electrophilic groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a pH indicator due to its color-changing properties in different pH environments. It is also used in the synthesis of other complex organic molecules.
Biology
In biological research, the compound is used as a staining agent to visualize cellular components under a microscope. Its ability to bind to specific biological molecules makes it useful in various diagnostic applications.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Industrially, the compound is widely used as a dye in textiles, food coloring, and cosmetics
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with biological molecules, leading to changes in their structure and function. The sulpho groups enhance the solubility of the compound in water, making it easier to use in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
Ponceau 4R: Another azo dye with similar applications in food coloring and textiles.
Cochineal Carmine: A natural dye with similar color properties but derived from natural sources.
Tartrazine: A synthetic dye used in food and pharmaceuticals with similar azo group characteristics.
Uniqueness
What sets 7-Hydroxy-8-((4-sulpho-1-naphthyl)azo)naphthalene-1,3-disulphonic acid, potassium sodium salt apart is its unique combination of functional groups that provide both color properties and solubility. Its synthetic versatility allows for modifications that can tailor its properties for specific applications, making it a valuable compound in various fields.
Properties
CAS No. |
83006-79-5 |
|---|---|
Molecular Formula |
C20H11K2N2NaO10S3 |
Molecular Weight |
636.7 g/mol |
IUPAC Name |
dipotassium;sodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C20H14N2O10S3.2K.Na/c23-16-7-5-11-9-12(33(24,25)26)10-18(35(30,31)32)19(11)20(16)22-21-15-6-8-17(34(27,28)29)14-4-2-1-3-13(14)15;;;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 |
InChI Key |
YTULOZPSALPKMH-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14420920.png)
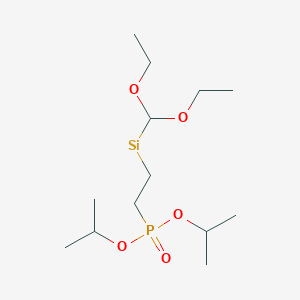
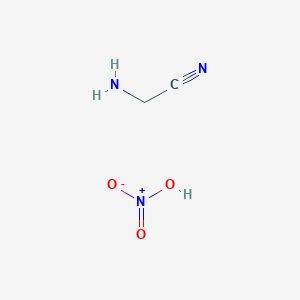
![Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]-](/img/structure/B14420939.png)
![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)
![3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14420951.png)

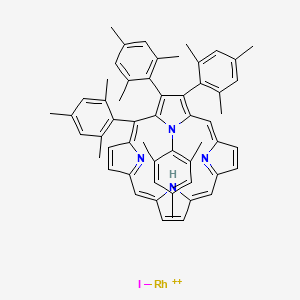

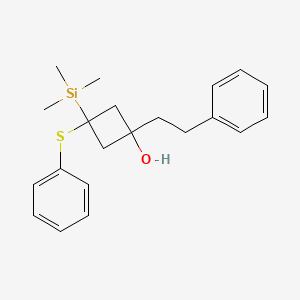
![3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid](/img/structure/B14420985.png)
![S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate](/img/structure/B14420992.png)
